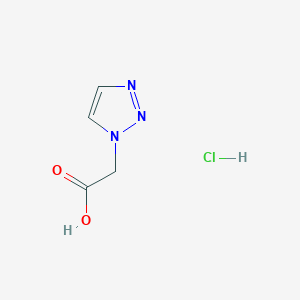

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride

Descripción general

Descripción

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atomsThe triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles under metal-free conditions . Another common approach is the 1,3-dipolar cycloaddition of azides to terminal acetylenes, which is a widely used method for synthesizing triazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that are efficient and environmentally benign. These methods often feature the construction of the triazole ring under flow conditions, which enhances the selectivity and atom economy of the reaction .

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the compound into corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives, which can be further utilized in various chemical and biological applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is CHClNO, with a molecular weight of approximately 163.56 g/mol. The compound is characterized by its high water solubility (up to 58.6 mg/ml), which enhances its utility in biological and chemical applications.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against various pathogens. Studies have shown that derivatives of triazole compounds can inhibit the growth of fungi and bacteria, making them promising candidates for developing new antifungal and antibacterial agents .

Case Study:

Research has indicated that triazole derivatives can effectively target fungal infections resistant to conventional treatments. For instance, derivatives similar to this compound have been investigated for their efficacy against Candida species, highlighting their potential in treating opportunistic infections.

Cancer Research

The triazole moiety is also implicated in modulating biological pathways related to cancer and inflammation. Research into triazole-containing compounds has shown their ability to act as inhibitors in cancer cell proliferation pathways. This makes this compound a candidate for further studies aimed at cancer therapy.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various chemical reactions that can lead to the synthesis of novel materials with specific properties. Researchers are exploring its use in the development of new materials that could have applications in nanotechnology and material science .

Synthesis Methods:

Several methods exist for synthesizing this compound, showcasing its synthetic flexibility. These methods include one-pot reactions that streamline the production process while maintaining high yields .

Material Science Applications

The unique properties of this compound make it suitable for developing advanced materials. Its high solubility and reactivity allow it to be incorporated into polymers and other materials that require specific functional characteristics.

Potential Uses:

- Development of coatings with antimicrobial properties.

- Creation of drug delivery systems that utilize the compound's solubility for enhanced bioavailability.

Mecanismo De Acción

The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride involves its ability to form hydrogen bonds and interact with biological targets. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, as an inhibitor of the HIV-1 capsid, the compound interferes with the assembly and function of the viral capsid, preventing the replication of the virus .

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-1,2,4-Triazol-1-yl)acetic acid: This compound has a similar structure but features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid: This compound includes a benzene ring fused to the triazole ring, providing different chemical properties.

Uniqueness

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is unique due to its stability, ability to form hydrogen bonds, and versatility in chemical reactions. These properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other triazole derivatives .

Actividad Biológica

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is a chemical compound characterized by its triazole ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₆ClN₃O₂

- Molecular Weight : 163.56 g/mol

- CAS Number : 1187582-48-4

- Solubility : High solubility in water (up to 58.6 mg/ml) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of monoacylglycerol lipase, affecting lipid metabolism and signaling pathways .

- Cell Signaling Modulation : It influences cellular responses by modulating signaling cascades and gene expression, which can lead to apoptosis in cancer cells .

- Antimicrobial Activity : Exhibits notable antimicrobial properties against a range of pathogens, including bacteria and fungi .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Anticancer Activity

A study demonstrated that derivatives of triazole compounds showed significant cytotoxic effects against several cancer cell lines, including AGS (IC₅₀ = 2.63 µM), MGC-803 (IC₅₀ = 3.05 µM), and HCT-116 (IC₅₀ = 11.57 µM). These findings suggest that this compound may enhance anticancer drug development due to its structural properties that improve solubility and stability .

Antimicrobial Efficacy

Research has indicated that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. Its mechanism involves disrupting cellular processes essential for pathogen survival, making it a candidate for new antimicrobial therapies .

Interaction Studies

Studies on the interaction of this compound with biological targets have revealed its potential to modulate key pathways involved in cancer progression and inflammation. The triazole moiety enhances binding affinity to target proteins due to its ability to engage in hydrogen bonding and π-stacking interactions .

Propiedades

IUPAC Name |

2-(triazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c8-4(9)3-7-2-1-5-6-7;/h1-2H,3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAZPFNKUUABPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669994 | |

| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187582-48-4 | |

| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.